N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound featuring unique structural elements that render it significant in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multistep processes:
Step 1: Synthesis of the core benzo[c][1,2,5]thiadiazole ring with 3-methyl and 2,2-dioxide substitutions.
Step 2: Introduction of the ethyl linker to the benzo[c][1,2,5]thiadiazole core via nucleophilic substitution.
Step 3: Coupling of 3-(phenylthio)propanoyl chloride with the substituted benzo[c][1,2,5]thiadiazole intermediate, forming the final amide linkage.
Industrial Production Methods: Industrial production may employ continuous flow chemistry for scaling up, ensuring a controlled environment for each reaction step to maximize yield and purity.
Types of Reactions:
Oxidation: Converts specific functional groups to higher oxidation states.
Reduction: Typically less common but can reduce certain substituents.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the reactive sites.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides under catalytic conditions.
Major Products:
Depending on the reaction type, products include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound finds applications in diverse fields:
Chemistry: As a versatile building block for synthesizing more complex molecules.
Biology: Studied for its potential activity in biological assays, often as a lead compound.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Used in the development of novel materials, including polymers and dyes.
Mechanism of Action
The compound’s mechanism of action typically involves:
Molecular Targets: Enzyme inhibition or receptor binding, disrupting biological pathways.
Pathways Involved: Often interferes with metabolic or signaling pathways critical for disease progression.
Unique Features:
Unique structural elements, such as the benzo[c][1,2,5]thiadiazole core with specific substitutions, differentiate it from other compounds.
Comparison with Similar Compounds
N-(2-benzothiazolyl)ethanol: Similar core but with different substituents and functional groups.
3-phenylthio-2-propanone: Similar substituent but different core structure.
N-(2-benzothiazolyl)ethylamine: Different functional group and modifications on the core.
The distinctive structural elements and versatile chemical reactivity make N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide an intriguing subject for scientific and industrial exploration.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-20-16-9-5-6-10-17(16)21(26(20,23)24)13-12-19-18(22)11-14-25-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPJCSYXXPJUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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